N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound featuring a piperidine ring, a butynyl chain, a pyrrole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the but-2-yn-1-yl intermediate: This can be achieved through the alkylation of a piperidine derivative with a suitable alkyne precursor.
Coupling with 4-(1H-pyrrol-1-yl)benzamide: The intermediate is then coupled with 4-(1H-pyrrol-1-yl)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The benzamide and pyrrole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common for reducing the alkyne group.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzamide and pyrrole derivatives.
Scientific Research Applications
N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
- N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-indol-1-yl)benzamide
- N-(4-(morpholin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide
Comparison: Compared to its analogs, N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide may exhibit unique binding affinities and selectivities due to the presence of the pyrrole ring, which can influence its electronic properties and steric interactions. This uniqueness can make it a more potent or selective agent in certain biological assays.
Properties
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-12-2-5-15-22-13-3-1-4-14-22)18-8-10-19(11-9-18)23-16-6-7-17-23/h6-11,16-17H,1,3-4,12-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJSCWBNASQHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.